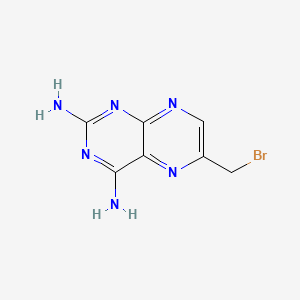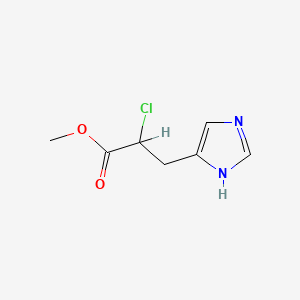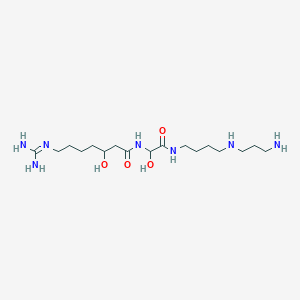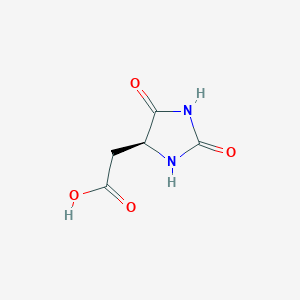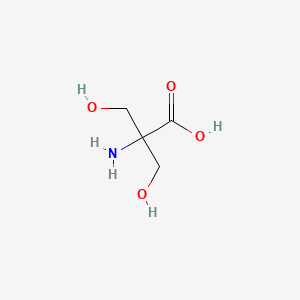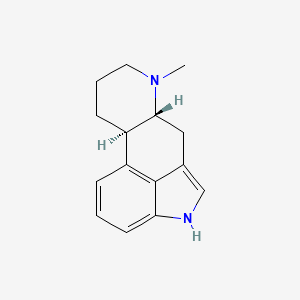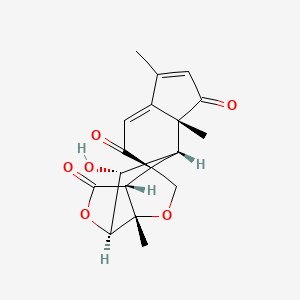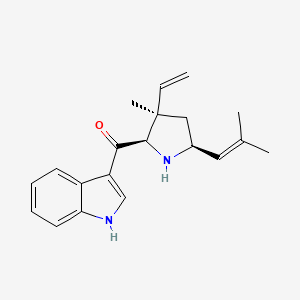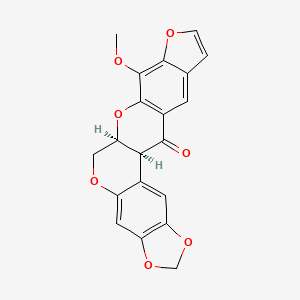
2-Propylmalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-propylmalic acid is a dicarboxylic acid that is malic acid (2-hydroxysuccinic acid) in which the hydrogen at position 2 is substituted by a propyl group. It is a dicarboxylic acid, a 3-hydroxy carboxylic acid and a 2-hydroxy carboxylic acid. It derives from a succinic acid.
Applications De Recherche Scientifique
Extraction and Recovery in Industrial Processes
2-Propylmalic acid, closely related to propionic acid, plays a role in the extraction and recovery of carboxylic acids in industrial processes. Studies have explored the use of binary extractants and modifiers in the reactive extraction of propionic acid, which is crucial for its recovery from various sources like aqueous waste streams and fermentation broths. Such research contributes to the design of efficient extraction processes for carboxylic acids in chemical industries (Keshav et al., 2009).
Microbial Fermentation and Biochemical Production
This compound is linked to propionic acid, which is produced through microbial fermentation. This acid finds applications in the food industry and is increasingly used in cosmetics, plastics, and pharmaceutical industries. Understanding the metabolic pathways for propionic acid production, including fermentative, biosynthetic, and amino acid catabolic pathways, is crucial for optimizing its biological production. This knowledge can lead to reduced purification costs and the entrance of biological propionate production into the market (Gonzalez-Garcia et al., 2017).
Pharmaceutical and Biopolymer Research
Research on polymalic acid (PMA), whose monomer includes L-malic acid, a variant of this compound, reveals its significance in pharmaceutical applications. Studies on Aureobasidium pullulans, a strain that produces PMA, show promise for producing PMA and malic acid from xylose and lignocellulosic biomass hydrolysates, expanding its application in biopolymers and the food industry (Zou et al., 2016).
Metabolic and Genetic Research
This compound is related to the study of metabolic disorders like propionic acidemia. Research on methylmalonic and propionic acidemias, disorders characterized by the accumulation of propionic acid, provides insight into the pathophysiology and management of these conditions. Such studies help in understanding the metabolic capabilities of the body and are instrumental in devising guidelines for the diagnosis and management of these rare diseases (Baumgartner et al., 2014).
Propriétés
Formule moléculaire |
C7H12O5 |
|---|---|
Poids moléculaire |
176.17 g/mol |
Nom IUPAC |
2-hydroxy-2-propylbutanedioic acid |
InChI |
InChI=1S/C7H12O5/c1-2-3-7(12,6(10)11)4-5(8)9/h12H,2-4H2,1H3,(H,8,9)(H,10,11) |
Clé InChI |
KLURIVUFKOVPER-UHFFFAOYSA-N |
SMILES |
CCCC(CC(=O)O)(C(=O)O)O |
SMILES canonique |
CCCC(CC(=O)O)(C(=O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



